3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenethylamine backbone, which consists of a benzene ring attached to an ethylamine chain. This particular compound features a benzo[d][1,3]dioxole moiety, which is a benzene ring fused with a dioxole ring, and an isopropylamino group attached to the propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Propanol Chain: The benzo[d][1,3]dioxole moiety is then reacted with a suitable halogenated propanol derivative under basic conditions to form the desired product.
Introduction of the Isopropylamino Group: The final step involves the reaction of the intermediate with isopropylamine under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound with a simpler structure.
Methylenedioxyphenethylamine (MDPEA): Similar structure with a methylenedioxy group.
3,4-Methylenedioxyamphetamine (MDA): A related compound with psychoactive properties.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol is unique due to its specific structural features, such as the benzo[d][1,3]dioxole moiety and the isopropylamino group. These features may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-9(2)14-11(5-6-15)10-3-4-12-13(7-10)17-8-16-12/h3-4,7,9,11,14-15H,5-6,8H2,1-2H3 |
InChI Key |
BJTWTVZCAHUGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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